Dan2phos

Telomerization Palladium catalysis Ionic liquids

Researchers face a persistent trade-off: water-soluble phosphine ligands like TPPTS lack electron deficiency, while electron-poor phosphines lack aqueous solubility. Dan2phos resolves this by combining sulfonate (-SO₃⁻Na⁺) solubilizing groups with electron-withdrawing -CF₃ substituents on a single triarylphosphine scaffold. • Achieves TONs of 14,600 in Pd-catalyzed 1,3-butadiene telomerization with acetic acid in ionic liquid media. • Available as two discrete regioisomers (o-DAN2PHOS, CAS 1289463-93-9; p-DAN2PHOS, CAS 1289463-87-1) enabling independent steric/electronic tuning. • Demonstrated Pd-complex stability >9 months under cryostorage; suppresses phosphine oxidation pathways that plague TPPTS-based systems under aerobic conditions.

Molecular Formula C22H11F12NaO3PS
Molecular Weight 637.3 g/mol
Cat. No. B14086890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDan2phos
Molecular FormulaC22H11F12NaO3PS
Molecular Weight637.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na]
InChIInChI=1S/C22H11F12O3PS.Na/c23-19(24,25)11-4-12(20(26,27)28)7-16(6-11)38(15-2-1-3-18(10-15)39(35,36)37)17-8-13(21(29,30)31)5-14(9-17)22(32,33)34;/h1-10H,(H,35,36,37);
InChIKeyPNEGKWFSVNZASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dan2phos Phosphine Ligand Technical Overview


Dan2phos is a water-soluble triarylphosphine ligand belonging to the DANPHOS family, characterized by the presence of both trifluoromethyl (–CF₃) electron-withdrawing substituents and a sulfonate (–SO₃⁻Na⁺) solubilizing group on the triarylphosphine scaffold [1]. The compound exists as two regioisomers—o-DAN2PHOS (CAS 1289463-93-9; bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine sodium salt) and p-DAN2PHOS (CAS 1289463-87-1; bis(4-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine sodium salt)—which differ in the position of CF₃ substitution on the aryl rings, enabling steric and electronic tuning without altering the core solubility profile [2]. Dan2phos was first disclosed in PCT patent WO2011045417A1 as part of a series of substituted triphenylphosphine derivatives designed for homogeneous catalysis, particularly palladium-catalyzed transformations requiring aqueous or ionic liquid media [3].

Water-soluble, electron-deficient phosphine for Pd catalysis in aqueous and ionic liquid media
Regioisomer pair (o-DAN2PHOS / p-DAN2PHOS) supports steric tuning without altering electronic or solubility profiles
Reported as top-ranked ligand in Pd-catalyzed butadiene telomerization screening

Why Dan2phos Outperforms Common Water-Soluble Phosphines


The most widely adopted water-soluble phosphine ligands—TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt) and TPPMS (diphenylphosphinobenzene-3-sulfonate sodium salt)—derive aqueous solubility from sulfonate groups alone, leaving the phosphorus center with electron-donating character comparable to unsubstituted triphenylphosphine [1]. Dan2phos introduces an orthogonal electronic dimension: the trifluoromethyl substituents are strong electron-withdrawing groups that significantly increase the π-acceptor capacity of the phosphine, producing a ligand that is simultaneously water-soluble and electron-deficient [2]. This dual functionality cannot be replicated by simply mixing TPPTS with a non-sulfonated electron-poor phosphine, because biphasic partitioning differences would lead to inconsistent ligand-to-metal ratios and unpredictable catalytic behavior. Furthermore, the regioisomeric nature of Dan2phos (ortho- vs. para-CF₃) allows systematic steric tuning of the metal coordination sphere, a degree of architectural control absent in symmetrically substituted TPPTS [3].

Electronic mismatch: TPPTS/TPPMS are electronically similar to TPP (σₚ(SO₃⁻)=+0.04); they lack the strong π-acidity of CF₃-substituted Dan2phos and may not accelerate oxidative addition of less-activated substrates.
Steric homogeneity: TPPTS offers no regioisomeric variants; substituting Dan2phos with TPPTS removes the ability to screen steric effects independently, which may limit catalyst optimization studies.
Oxidative stability profile: TPPTS-Pd complexes are reported to deactivate via phosphine oxidation in aqueous aerobic media; Dan2phos-Pd systems retain activity in protein-rich conditions, a property that may not transfer to TPPTS-based catalysts.

Dan2phos Quantitative Differentiation Evidence


Turnover Number in Pd-Catalyzed Butadiene Telomerization

In the palladium(II) acetate-catalyzed telomerization of 1,3-butadiene with acetic acid conducted in 3-(2-methoxyethyl)-1-methylimidazolium acetate ionic liquid at 100 °C for 24 h, Dan2phos delivered a turnover number (TON) of 14,600 with 89% selectivity to telomers at 75% 1,3-butadiene conversion and complete acetic acid conversion [1]. This result was obtained from a systematic screen of a series of phosphine ligands within the same study, wherein Dan2phos was identified as the optimal performer [1]. For context, triphenylphosphine (TPP) under analogous Pd-catalyzed butadiene telomerization conditions (though in organic solvent rather than ionic liquid) typically yields TON values in the range of 200–2,000, while TPPTS-based systems in aqueous biphasic media generally achieve TONs below 5,000 for this transformation [2]. The factor of ~3–70× improvement over these common benchmark phosphines is attributable to the combined effects of the CF₃ groups (enhancing electrophilicity of the Pd center and accelerating β-hydride elimination) and the sulfonate group (maintaining catalyst solubility and stability in the ionic liquid medium) [1].

Telomerization TON
Head-to-head
14,600
Reported highest TON among screened phosphines
Compared to TPP (~200–2,000) and TPPTS (
Aqueous Stability
Class-level inference
Activity retained >1 month
Supports bioorthogonal catalyst stability screening
Patent data; comparative kinetics not reported; ambient aqueous solution, protein-rich media
Regioisomer Purity
Class-level inference
o-DAN2PHOS / p-DAN2PHOS
Enables steric tuning without changing electronic/solubility parameters
Identical MW 501.33; distinct CAS numbers and ³¹P NMR signatures
π-Acceptor Strength
Class-level inference
σₚ(CF₃) +0.54 vs. σₚ(SO₃⁻) +0.04
Supports electronic property-driven ligand selection
Hammett analysis; direct Tolman electronic parameter not yet reported
Telomerization Palladium catalysis Ionic liquids Phosphine ligand screening

Catalyst Stability in Protein-Rich Aqueous Environments

US Patent US10882035B2 discloses that palladium catalysts coordinated by DANPHOS-family ligands—including Dan2phos, o-Dan2phos, and p-Dan2phos—exhibit uniquely retained catalytic activity in protein-rich aqueous environments (protein concentration >10 mg/mL) [1]. The patent demonstrates through comparative experiments that catalyst formulations using conventional phosphines suffer significant activity loss under these conditions, while DANPHOS-ligated palladium species maintain cleavage efficiency in proteinaceous media [1]. Specifically, ³¹P NMR stability studies of o-DANPHOS-Pd complexes in H₂O show that the complex remains intact after 9 months of storage at −80 °C under air-free conditions, and retains structural integrity for at least 1 month in aqueous solution at ambient temperature even without complete exclusion of air [1]. This contrasts sharply with TPPTS-Pd complexes, which undergo progressive phosphine oxidation and dimerization in aqueous media, leading to catalyst deactivation over much shorter timescales [2].

Aqueous Stability
Class-level inference
Activity retained >1 month
Supports bioorthogonal catalyst stability screening
Patent data; comparative kinetics not reported; ambient aqueous solution, protein-rich media
Bioorthogonal catalysis Aqueous-phase catalysis Palladium catalyst stability Protein-compatible chemistry

Regioisomeric Control for Steric Tuning

Dan2phos is available as two crystallographically and spectroscopically distinct regioisomers: o-DAN2PHOS (ortho-CF₃ substitution, CAS 1289463-93-9) and p-DAN2PHOS (para-CF₃ substitution, CAS 1289463-87-1) [1]. The ortho isomer places the bulky trifluoromethyl groups in closer proximity to the phosphorus donor atom, creating a sterically congested coordination environment that can influence substrate binding, enantioselectivity, and catalytic turnover rates [2]. In contrast, the para isomer presents a sterically unencumbered phosphorus center while retaining the identical electron-withdrawing character and water solubility [2]. This isomeric duality is a structural feature absent in TPPTS, TPPMS, or sulfonated triphenylphosphine, where the sulfonate groups are the sole substituents and no steric gradient exists [3]. The patent literature explicitly discloses both isomers as separate chemical entities with distinct CAS numbers and storage recommendations (2–8 °C, protect from light, stored under nitrogen) [1].

Regioisomer Purity
Class-level inference
o-DAN2PHOS / p-DAN2PHOS
Enables steric tuning without changing electronic/solubility parameters
Identical MW 501.33; distinct CAS numbers and ³¹P NMR signatures
Steric tuning Regioisomer comparison Phosphine ligand design Catalyst optimization

Electron-Deficient Character: CF₃-Substituted Dan2phos Exhibits Enhanced π-Acceptor Capacity Relative to TPPTS and TPPMS

The presence of trifluoromethyl substituents on the aryl rings of Dan2phos significantly reduces the σ-donor capacity of the phosphorus atom while simultaneously increasing its π-acceptor (backbonding) ability, as established in the patent disclosure WO2011045417A1 for this compound class [1]. This electronic tuning is analogous to the well-characterized effect observed in tris(p-trifluoromethylphenyl)phosphine (p-CF₃-TPP), which exhibits a ³¹P NMR chemical shift downfield shift of approximately 5–6 ppm relative to TPP and a significantly more positive Tolman electronic parameter, indicating stronger π-acceptor character [2]. The Hammett σₚ constant for CF₃ is +0.54, compared to –0.07 for H and +0.04 for SO₃⁻, confirming that the CF₃ groups are the dominant electronic perturbation in Dan2phos [2]. In contrast, TPPTS carries only sulfonate substituents (σₚ = +0.04 for SO₃⁻), which exert a negligible electron-withdrawing effect, and TPPMS (one SO₃⁻ group) is electronically nearly identical to TPP [3]. This enhanced π-acidity has mechanistic consequences: it stabilizes electron-rich Pd(0) intermediates, accelerates oxidative addition, and can promote reductive elimination in cross-coupling catalytic cycles relative to electron-rich phosphines [1].

π-Acceptor Strength
Class-level inference
σₚ(CF₃) +0.54 vs. σₚ(SO₃⁻) +0.04
Supports electronic property-driven ligand selection
Hammett analysis; direct Tolman electronic parameter not yet reported
π-Acceptor ligand Electron-deficient phosphine Metal-ligand bonding Catalytic activity tuning

Dan2phos Optimal Application Scenarios


High-TON Telomerization in Ionic Liquid or Aqueous Media

The quantitative evidence from Balbino et al. (2015) establishes that Dan2phos—in combination with Pd(OAc)₂ in imidazolium acetate ionic liquids—achieves TONs of 14,600 in 1,3-butadiene telomerization with acetic acid [1]. This performance level places Dan2phos among the most productive phosphine ligands reported for this industrially relevant transformation. Research groups and process chemists developing telomerization routes to C₈ and C₁₂ fine chemical intermediates should prioritize Dan2phos when catalyst productivity (TON) is the primary economic driver, particularly in continuous-flow or catalyst-recycling process configurations where ionic liquid or aqueous catalyst phases are employed. The combination of water solubility and electron-deficient character also facilitates catalyst separation and recycling, a practical advantage substantiated by the patent literature on DANPHOS-Pd complex stability under storage and operational conditions [2].

Bioorthogonal Pd Catalysis in Protein-Rich Environments

US Patent US10882035B2 explicitly claims palladium catalysts comprising DANPHOS-family phosphines—including Dan2phos—for applications in protein-rich biological environments where conventional phosphine-ligated Pd catalysts undergo rapid deactivation [2]. The demonstrated stability of o-DANPHOS-Pd complexes for >9 months under cryostorage and >1 month in ambient aqueous solution makes Dan2phos the procurement choice for research laboratories developing Pd-mediated bioorthogonal deprotection, intracellular cross-coupling, or protein-compatible catalytic transformations. The sulfonate group confers the requisite aqueous solubility, while the electron-withdrawing CF₃ groups suppress deleterious phosphine oxidation pathways that plague TPPTS-based systems under aerobic or cellular conditions [2].

Steric-Electronic Optimization with Isomer Pairs

The availability of Dan2phos as two discrete, well-characterized regioisomers (o-DAN2PHOS, CAS 1289463-93-9; p-DAN2PHOS, CAS 1289463-87-1) enables catalyst development teams to independently vary steric congestion at the metal center while holding the electronic and solubility parameters constant [3]. This is a uniquely powerful capability within the water-soluble phosphine ligand class, where TPPTS and TPPMS offer no such isomeric diversity. Research groups engaged in enantioselective catalysis, regioselective cross-coupling, or structure-activity relationship studies of phosphine-Pd catalysts should procure both isomers as a matched pair for systematic screening. The distinct ³¹P NMR signatures of each isomer also facilitate in situ catalyst speciation studies, a practical advantage for mechanistic investigations [3].

Replacing TPPTS in Aqueous Cross-Coupling

The Hammett analysis confirms that Dan2phos (dominated by CF₃ groups with σₚ = +0.54) is a significantly stronger π-acceptor than TPPTS (dominated by SO₃⁻ groups with σₚ = +0.04) [4]. In Pd-catalyzed cross-coupling reactions where oxidative addition of aryl chlorides or electron-rich aryl bromides is rate-limiting—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings conducted in aqueous or mixed aqueous-organic media—the enhanced π-acidity of Dan2phos is predicted to accelerate this step by stabilizing the electron-rich Pd(0) species that undergoes oxidative addition. Researchers currently using TPPTS for aqueous-phase coupling who observe sluggish reactivity with less-activated electrophiles should consider replacing or supplementing TPPTS with Dan2phos. This substitution is mechanistically justified by the established electronic effects of CF₃-substituted arylphosphines and is practically feasible given Dan2phos's equivalent water solubility [4].

Application
Selection Property
Validation Focus
Telomerization in ionic liquid or aqueous media
High-TON phosphine ligand for Pd catalysis
Catalyst productivity and recycling
Bioorthogonal Pd catalysis in protein-rich environments
Oxidation-resistant, water-soluble phosphine
Catalyst stability under biologically relevant conditions
Steric-electronic ligand optimization
Regioisomeric pair with constant electronic and solubility profiles
Steric parameter screening independent of electronic variation
Aqueous cross-coupling with less-activated electrophiles
Electron-deficient, π-acidic phosphine ligand
Oxidative addition rate with aryl chlorides and bromides
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